Behenyl palmitate

描述

属性

IUPAC Name |

docosyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFPPJUUWBXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195060 | |

| Record name | Behenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-33-7 | |

| Record name | Behenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEHENYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9NB0K82F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Behenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl palmitate (docosyl hexadecanoate) is a wax ester, an ester of behenyl alcohol (docosanol) and palmitic acid (hexadecanoic acid). Its long-chain, saturated structure imparts properties that make it a valuable compound in various scientific and industrial applications, including cosmetics and pharmaceuticals. For drug development professionals, its lipid nature makes it a candidate for formulation strategies aimed at modifying drug release profiles and enhancing the delivery of therapeutic agents. This guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in drug delivery systems.

Chemical Structure and Properties

This compound is structurally defined by a 16-carbon acyl chain from palmitic acid linked via an ester bond to a 22-carbon alkyl chain from behenyl alcohol. This structure results in a large, nonpolar molecule.

Key Identifiers and Properties:

-

IUPAC Name: docosyl hexadecanoate[1]

-

Synonyms: this compound, Docosyl Hexadecanoate, Palmitic acid behenyl ester, Hexadecanoic acid, docosyl ester[1][2][3]

-

CAS Number: 42232-33-7

-

Molecular Formula: C₃₈H₇₆O₂

-

Molecular Weight: 565.01 g/mol

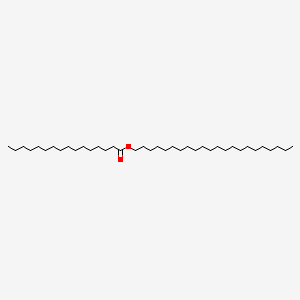

The chemical structure of this compound is depicted in the following diagram:

Figure 1: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₇₆O₂ | |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 42232-33-7 | |

| Density | 0.857 g/cm³ | |

| Boiling Point | 569.4 °C at 760 mmHg | |

| Flash Point | 310 °C | |

| Topological Polar Surface Area | 26.3 Ų | |

| XLogP3 | 18.4 |

Synthesis of this compound: Experimental Protocol

This compound is synthesized via the esterification of palmitic acid and behenyl alcohol. Enzymatic synthesis using lipases is a preferred method due to its high specificity, mild reaction conditions, and alignment with green chemistry principles. A representative protocol for lipase-catalyzed synthesis is detailed below.

Materials and Equipment

-

Substrates: Palmitic acid (>99% purity), Behenyl alcohol (>99% purity)

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Solvent (optional): n-hexane or other suitable organic solvent

-

Water Removal Agent: Activated molecular sieves (3Å)

-

Equipment: Jacketed glass reactor with overhead stirrer, thermostatic water bath, vacuum distillation apparatus for purification.

Enzymatic Esterification Workflow```dot

Figure 3: SLN Formulation via High-Pressure Homogenization.

In this process, the drug is dissolved or dispersed in molten this compound. This lipid phase is then dispersed in a hot aqueous surfactant solution. The resulting pre-emulsion is subjected to high-pressure homogenization, which breaks down the droplets into the nanometer range. Subsequent cooling of the nanoemulsion causes the lipid to solidify, entrapping the drug within the solid matrix. Lipids structurally similar to this compound, such as glyceryl behenate and cetyl palmitate, have been extensively studied for this purpose.

Other Controlled Release Applications

Beyond SLNs, this compound can be utilized as a matrix-forming agent in oral solid dosage forms like tablets to achieve sustained drug release. Its hydrophobic nature creates an inert matrix from which the drug diffuses slowly over time. This mechanism is beneficial for reducing dosing frequency and improving patient compliance.

Conclusion

This compound is a well-defined wax ester with properties that are advantageous for pharmaceutical sciences. Its synthesis through environmentally benign enzymatic methods is well-established. For drug development professionals, its utility as a lipid excipient in formulating advanced drug delivery systems like Solid Lipid Nanoparticles offers a promising avenue for enhancing the therapeutic efficacy of various active pharmaceutical ingredients. The detailed structural information and methodologies provided in this guide serve as a valuable resource for researchers working on the formulation and delivery of novel therapeutics.

References

A Comprehensive Technical Guide to Behenyl Palmitate (C38H76O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl palmitate (Chemical Formula: C38H76O2) is a long-chain wax ester formed from the esterification of behenyl alcohol and palmitic acid.[1] Its chemical structure, characterized by two long alkyl chains, imparts significant hydrophobicity, making it a valuable ingredient in a variety of applications, particularly in the cosmetic and pharmaceutical industries. It primarily functions as an emollient, thickening agent, and emulsion stabilizer.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for formulation development, manufacturing process design, and quality control.

| Property | Value | Reference |

| IUPAC Name | Docosyl hexadecanoate | [2] |

| Synonyms | This compound, Docosyl hexadecanoate, Hexadecanoic acid, docosyl ester, Palmitic acid behenyl ester | [2][3] |

| CAS Number | 42232-33-7 | |

| Molecular Formula | C38H76O2 | |

| Molecular Weight | 565.01 g/mol | |

| Appearance | White to off-white solid or waxy substance | |

| Boiling Point | 569.4 °C at 760 mmHg | |

| Density | 0.857 g/cm³ | |

| Flash Point | 310 °C | |

| Refractive Index | 1.457 | |

| Solubility | Insoluble in water. Soluble in organic solvents like n-hexane. |

Synthesis of this compound

This compound is synthesized through the esterification of behenyl alcohol with palmitic acid. This reaction can be catalyzed by acids or enzymes (lipases). The enzymatic synthesis is often preferred due to its high specificity and milder reaction conditions.

Synthesis Workflow

Caption: Figure 1: General Synthesis Workflow for this compound.

Experimental Protocol: Enzymatic Esterification

This protocol is a representative example for the synthesis of a long-chain ester and can be adapted for this compound.

Materials:

-

Behenyl Alcohol (1 molar equivalent)

-

Palmitic Acid (1 molar equivalent)

-

Immobilized Lipase (e.g., Novozym 435, 5-10% by weight of total substrates)

-

n-Hexane (solvent)

-

Activated Molecular Sieves (10-20% by weight of total substrates)

Procedure:

-

Substrate Preparation: Dissolve equimolar amounts of behenyl alcohol and palmitic acid in n-hexane in a reaction vessel.

-

Enzyme and Water Removal Agent Addition: Add the immobilized lipase and activated molecular sieves to the solution. The molecular sieves are crucial for removing the water produced during the reaction, which drives the equilibrium towards ester formation.

-

Reaction: The reaction is carried out at a controlled temperature, typically between 60-70°C, with constant stirring for 8-24 hours. The progress of the reaction can be monitored by techniques such as titration of the remaining free fatty acid or by chromatographic analysis.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified from any unreacted starting materials, primarily the excess alcohol, by vacuum distillation. Further purification can be achieved by recrystallization from a suitable organic solvent.

Spectroscopic and Analytical Characterization

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The spectrum would also show strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching band around 1170 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A triplet corresponding to the -CH₂- protons adjacent to the ester oxygen (-O-CH₂-) would be observed around δ 4.0 ppm. The α-methylene protons of the palmitate chain (-CH₂-COO-) would appear as a triplet around δ 2.2 ppm. The numerous methylene protons of the long alkyl chains would form a broad multiplet between δ 1.2-1.6 ppm. The terminal methyl groups of both chains would appear as triplets around δ 0.8-0.9 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group would have a chemical shift in the range of δ 173-174 ppm. The carbon of the -O-CH₂- group would be found around δ 64 ppm. The α-methylene carbon of the palmitate chain would be around δ 34 ppm. The remaining methylene carbons would appear in the δ 22-32 ppm region, and the terminal methyl carbons would be at approximately δ 14 ppm.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 564.6 would be expected, although it may be weak or absent. Characteristic fragmentation patterns for long-chain esters would be observed.

Analytical Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of this compound.

GC-MS is a powerful tool for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as hexane or chloroform. Derivatization is generally not required for wax esters.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Injector: Splitless injection at 280-300°C.

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for an extended period to ensure elution of the high molecular weight ester.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, operated in full scan mode (e.g., m/z 50-700).

-

Data Analysis: Identification is confirmed by comparing the retention time and the mass spectrum with that of a reference standard. Quantification is typically performed using an internal standard.

-

Reversed-phase HPLC with a UV or an evaporative light scattering detector (ELSD) can be used for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and isopropanol.

-

HPLC Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or isopropanol is often employed for the separation of lipids.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: As this compound lacks a strong chromophore, an ELSD or a mass spectrometer is a suitable detector. If derivatization with a UV-active tag is performed, a UV detector can be used.

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Analytical Workflow Diagram

References

An In-depth Technical Guide to the Molecular Weight of Behenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of behenyl palmitate, focusing on its molecular weight, synthesis, and characterization. The information is intended for professionals in research, scientific, and drug development fields who require detailed data and experimental protocols.

Quantitative Data Summary

This compound is a wax ester formed from the esterification of behenyl alcohol and palmitic acid. The table below summarizes the key quantitative data for these compounds.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C38H76O2 | 565.01[1][2][3] |

| Behenyl Alcohol | C22H46O | 326.60 |

| Palmitic Acid | C16H32O2 | 256.42[4] |

Synthesis of this compound

This compound can be synthesized via Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer-Speier Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from behenyl alcohol and palmitic acid.

Materials:

-

Behenyl alcohol

-

Palmitic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, combine equimolar amounts of behenyl alcohol and palmitic acid. Add toluene as a solvent to facilitate mixing.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Attach a reflux condenser (and a Dean-Stark trap if used) to the flask. Heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours. The progress can be monitored by techniques such as thin-layer chromatography.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until no more gas evolves.

-

Wash the organic layer with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Molecular Weight Determination

The molecular weight of the synthesized this compound can be confirmed using various analytical techniques, with mass spectrometry being the most direct method.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the workflow for determining the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound by GC-MS. Instrument parameters may need to be optimized for the specific equipment used.

Materials:

-

Synthesized this compound

-

Volatile organic solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile organic solvent.

-

Instrument Setup:

-

Injector: Set the injector temperature to a high value (e.g., 300 °C) to ensure complete volatilization of the high molecular weight ester.

-

Oven Program: Use a temperature program that starts at a relatively low temperature and ramps up to a high final temperature (e.g., 150 °C to 320 °C) to ensure good separation and elution of the analyte.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

Mass Spectrometer: Set the ion source temperature and transfer line temperature appropriately (e.g., 230 °C and 280 °C, respectively). The mass spectrometer should be set to scan a suitable mass range to detect the molecular ion of this compound.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: Acquire the data as the sample is separated by the GC and analyzed by the MS.

-

Data Analysis:

-

Examine the total ion chromatogram to identify the peak corresponding to this compound.

-

Analyze the mass spectrum of this peak.

-

Identify the molecular ion peak ([M]+). For this compound, this would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 565.01).

-

Analyze the fragmentation pattern to further confirm the structure of the ester.

-

References

An In-depth Technical Guide to Behenyl Palmitate (CAS 42232-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Behenyl Palmitate (CAS Registry Number: 42232-33-7), a wax ester with significant applications in the cosmetic, personal care, and pharmaceutical industries. This document details its physicochemical properties, synthesis, analytical methodologies, applications, and safety profile, presented in a format tailored for scientific and research professionals.

Chemical and Physical Properties

This compound, also known as docosyl hexadecanoate, is the ester of behenyl alcohol and palmitic acid.[1] It is a saturated wax ester characterized by its long hydrocarbon chains, contributing to its hydrophobic and wax-like properties.[1] At room temperature, it exists as a white to off-white solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 42232-33-7 | [2][3] |

| Molecular Formula | C₃₈H₇₆O₂ | |

| Molecular Weight | 565.01 g/mol | |

| IUPAC Name | docosyl hexadecanoate | |

| Synonyms | Docosyl Hexadecanoate, Palmitic acid behenyl ester, n-Docosyl n-hexadecanoate | |

| Appearance | White to off-white solid/waxy substance | |

| Melting Point | 70 - 74 °C (for a similar wax ester, behenyl behenate) | |

| Boiling Point | 569.4 °C at 760 mmHg (Predicted) | |

| Density | 0.857 g/cm³ (Predicted) | |

| Solubility | Insoluble in water. Soluble in organic solvents like chloroform and methanol when heated. Commercial waxes are often difficult to analyze due to limited solubility in most organic solvents. | |

| XLogP3 | 18.4 | |

| Purity (Commercial) | >99% | |

| Storage | Room temperature |

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the esterification of behenyl alcohol with palmitic acid. This reaction can be catalyzed by enzymes (lipases) or chemical catalysts. The enzymatic approach is favored for its mild reaction conditions and high specificity, aligning with green chemistry principles.

Enzymatic Synthesis Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Behenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl palmitate (C38H76O2), the ester of behenyl alcohol and palmitic acid, is a wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its unique physicochemical properties, stemming from its long-chain aliphatic structure, make it a valuable ingredient in formulations requiring emollience, thickening, and structural integrity. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant workflows and pathways to support research and development activities.

Core Physical and Chemical Properties

This compound is a white to off-white, waxy solid at room temperature.[1] Its properties are largely defined by the presence of two long saturated hydrocarbon chains, rendering it highly lipophilic and hydrophobic.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 42232-33-7 | [2] |

| IUPAC Name | Docosyl hexadecanoate | [3] |

| Molecular Formula | C38H76O2 | [2] |

| Molecular Weight | 565.01 g/mol | [2] |

| Physical Properties | ||

| Melting Point | Not explicitly available; typically for long-chain wax esters, it falls in the range of 60-80 °C. Determined by DSC. | |

| Boiling Point | 569.4 °C at 760 mmHg (Predicted) | |

| Density | 0.857 g/cm³ (Predicted) | |

| Refractive Index | 1.457 (Predicted) | |

| Solubility | ||

| Water | Poor | |

| Nonpolar Organic Solvents (e.g., Hexane, Chloroform) | Soluble, increases with temperature | |

| Polar Organic Solvents (e.g., Ethanol) | Sparingly soluble | |

| Computed Properties | ||

| XLogP3 | 18.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 36 |

Experimental Protocols

Accurate characterization of this compound is essential for its application in research and drug development. The following sections detail the standard experimental methodologies for determining its key properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to obtain a more defined melting endotherm.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion (ΔH) can also be calculated from the area under the melting peak.

Determination of Solubility (Isothermal Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or water bath is recommended.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Filter the solution through a pre-heated syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, solvent-resistant container.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the container with the dried this compound residue.

-

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and to quantify any impurities, such as free behenyl alcohol or palmitic acid.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable nonpolar solvent (e.g., hexane or chloroform).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of a nonpolar solvent (e.g., acetonitrile or methanol) and a slightly more polar solvent (e.g., isopropanol or dichloromethane) is often employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is suitable for detecting non-chromophoric compounds like this compound.

-

-

Analysis: Inject the prepared sample solution into the HPLC system. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known standards.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Signaling Pathway

Palmitic acid, a constituent of this compound, is known to be involved in various cellular signaling pathways. The following diagram illustrates a simplified representation of the Akt signaling pathway, which can be influenced by palmitic acid.

References

An In-depth Technical Guide to the Melting Point and Solubility Characteristics of Behenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl palmitate (C38H76O2), a long-chain wax ester, is a critical ingredient in various pharmaceutical, cosmetic, and industrial formulations, where it functions primarily as an emollient, thickener, and structuring agent. A thorough understanding of its physical properties, specifically its melting point and solubility, is paramount for formulation development, manufacturing process optimization, and ensuring product stability and performance. This technical guide provides a comprehensive overview of the melting point and solubility characteristics of this compound, including tabulated data, detailed experimental protocols, and visual workflows to facilitate practical application in a research and development setting.

Core Principles of this compound Physical Chemistry

This compound is the ester formed from behenyl alcohol (a C22 saturated fatty alcohol) and palmitic acid (a C16 saturated fatty acid). Its large, nonpolar molecular structure, dominated by long hydrocarbon chains, dictates its physical behavior. The principle of "like dissolves like" is central to understanding its solubility, predicting its miscibility with other formulation components, and selecting appropriate solvent systems for processing and analysis.[1]

Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this is typically a sharp, well-defined temperature range. The melting point is a crucial parameter for applications where the solid-liquid transition of this compound is utilized, such as in stick formulations, controlled-release matrices, and thermal-sensitive products.

Quantitative Data

While extensive experimental data for the melting point of this compound is not widely published in public literature, data from structurally similar long-chain wax esters provide a reliable estimate. Behenyl behenate, the ester of behenyl alcohol and behenic acid (C22), has a reported melting point range of 70-74°C.[2][3] Another similar wax ester, behenyl palmitoleate, has been reported to melt within 2°C of 35°C.[4] Based on its molecular structure, the melting point of this compound is anticipated to be in a similar range to behenyl behenate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound | C38H76O2 | 565.01[5] | Estimated: ~70-75 |

| Behenyl Behenate | C44H88O2 | 649.18 | 70 - 74 |

| Behenyl Palmitoleate | C38H74O2 | 563.00 | ~33-37 |

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary melting point method is a standard and widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, heat the sample to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicate Measurements: Perform at least two additional measurements to ensure the reproducibility of the results.

Figure 1. Experimental workflow for determining the melting point of this compound.

Solubility Characteristics of this compound

The solubility of this compound is a critical factor in its formulation and application. Due to its long hydrocarbon chains, it is a highly nonpolar and hydrophobic molecule.

Qualitative Solubility

Based on the principle of "like dissolves like," the expected solubility of this compound in various solvents is summarized below. This qualitative assessment is informed by data on structurally similar long-chain esters like behenyl stearate.

| Solvent Class | Example Solvents | Expected Solubility of this compound |

| Nonpolar Solvents | Hexane, Toluene, Chloroform | High |

| Moderately Polar Solvents | Isopropyl Myristate, Ethyl Acetate | Moderate to Good (especially with heating) |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Low to Moderate |

| Polar Protic Solvents | Ethanol, Isopropanol | Low |

| Highly Polar Solvents | Water, Glycerol | Insoluble |

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-ELSD, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible filter into a pre-weighed container.

-

Quantify the amount of dissolved this compound in the aliquot using a suitable analytical method:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed container and weigh the remaining this compound residue.

-

Chromatographic Analysis (GC or HPLC): Dilute the filtered aliquot with a suitable solvent and analyze using a calibrated chromatographic method.

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, or mole fraction).

-

Figure 2. Experimental workflow for determining the solubility of this compound.

Conclusion

References

Unveiling the Presence of Behenyl Palmitate in Nature: A Technical Guide to its Occurrence and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of behenyl palmitate, a wax ester of significant interest to researchers, scientists, and drug development professionals. While direct evidence of this compound in natural sources remains elusive in existing literature, this document explores its potential presence based on the known composition of various natural waxes and outlines detailed analytical methodologies for its identification and quantification.

Natural Occurrence and Potential Sources

This compound (C38H76O2) is the ester formed from the reaction of behenyl alcohol (a 22-carbon fatty alcohol) and palmitic acid (a 16-carbon saturated fatty acid). While specific identification of this compound in natural matrices is not widely documented, its constituent components are prevalent in a variety of plant and animal waxes. This suggests the potential for its natural synthesis and presence, albeit possibly as a minor component.

The primary natural sources where the precursors of this compound are found, and thus where the ester itself may occur, are natural waxes. These complex mixtures are primarily composed of wax esters, hydrocarbons, free fatty acids, and free fatty alcohols.

Carnauba Wax

Derived from the leaves of the Copernicia prunifera palm, carnauba wax is known for its hardness and high melting point. Its composition is rich in aliphatic esters and diesters of hydroxycinnamic acid. The fatty acids and alcohols in carnauba wax predominantly fall within the C26-C30 range, which includes the carbon chain lengths necessary for the formation of this compound.

Beeswax

Produced by honeybees (Apis mellifera), beeswax is a complex mixture of over 300 different chemical compounds. Its major components are wax esters, hydrocarbons, and free fatty acids. The esters in beeswax are typically derived from palmitic acid (C16) and oleic acid, esterified with long-chain alcohols ranging from C24 to C34. This range encompasses behenyl alcohol (C22), making beeswax a plausible, though unconfirmed, source of this compound.

Other Potential Plant-Based Sources

Several other plant-derived waxes contain the necessary precursors for this compound:

-

Jojoba Oil: A liquid wax ester produced from the seeds of the Simmondsia chinensis plant. While its primary components are esters of C20 and C22 fatty acids and alcohols, the presence of palmitic acid could lead to the formation of this compound.

-

Rice Bran Wax: A byproduct of rice bran oil production, this wax contains a variety of fatty acids and long-chain alcohols.

-

Candelilla Wax: Obtained from the Euphorbia cerifera plant, this wax is composed of hydrocarbons, esters, and free fatty acids.

-

Sunflower Wax: Derived from sunflower seeds, this wax is primarily composed of long-chain saturated esters.

Quantitative Data on Precursor Components in Natural Waxes

While no direct quantitative data for this compound in natural sources was identified, the following table summarizes the general composition of key natural waxes, highlighting the presence of its potential precursors.

| Natural Wax | Major Components | Fatty Acid Range | Fatty Alcohol Range | Reference |

| Carnauba Wax | Aliphatic esters (40 wt%), diesters of 4-hydroxycinnamic acid (21.0 wt%), ω-hydroxycarboxylic acids (13.0 wt%), fatty alcohols (12 wt%) | C16-C24 | C18, C30, C32 | [1] |

| Beeswax | Wax esters (~70-80%), hydrocarbons (12-16%), free fatty acids (12-14%) | C12-C20 (predominantly C16) | C24-C34 | [2] |

| Jojoba Oil | Wax esters (primarily C38-C44) | C20:1, C22:1 | C20:1, C22:1 | [3] |

| Rice Bran Wax | Wax esters, hydrocarbons, free fatty acids | C16-C24 | C26-C32 | [4] |

| Candelilla Wax | Hydrocarbons (40-60%), wax esters (16-20%), free fatty acids, alcohols, and resins | C16 | C18, C30 | [1] |

| Sunflower Wax | Esters of fatty acids and fatty alcohols | C16-C24 | C26-C32 |

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in natural matrices require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for the analysis of wax esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For high molecular weight wax esters like this compound, high-temperature GC-MS is necessary.

3.1.1. Sample Preparation

-

Extraction: Extract the total lipids from the natural source (e.g., wax) using a suitable organic solvent such as hexane or a chloroform/methanol mixture.

-

Fractionation (Optional): To isolate the wax ester fraction and remove interfering compounds, perform column chromatography on silica gel.

-

Dissolution: Dissolve the extracted wax or the isolated wax ester fraction in a suitable solvent (e.g., hexane, toluene) to a final concentration of approximately 0.1-1.0 mg/mL.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

-

Column: A high-temperature capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is recommended.

-

Injector: Splitless mode at 325°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 40°C/min.

-

Ramp 2: Increase to 320°C at a rate of 3°C/min, and hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 310°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-850.

3.1.3. Data Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the palmitic acid and behenyl alcohol moieties. Quantification can be performed using an internal standard and a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is suitable for the analysis of a broad range of wax esters, including high molecular weight and thermally labile compounds, without the need for derivatization.

3.2.1. Sample Preparation

-

Extraction: Similar to the GC-MS protocol, extract the total lipids from the sample.

-

Dissolution: Dissolve the wax sample in a suitable solvent mixture (e.g., chloroform/methanol) to a known concentration. Gentle heating may be necessary to ensure complete dissolution.

3.2.2. HPLC Instrumentation and Conditions

-

HPLC System: Waters Alliance system or equivalent.

-

Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (e.g., with Atmospheric Pressure Chemical Ionization - APCI).

-

Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is effective for separating wax esters.

-

Mobile Phase: A gradient of methanol and chloroform is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

ELSD Settings (if used):

-

Nebulizer Temperature: 60°C

-

Drift Tube Temperature: 60°C

-

Gas Flow (Nitrogen): 2.5 L/min

-

3.2.3. Data Analysis

Peak identification is based on comparison of retention times with a this compound standard. Quantification is achieved by constructing a calibration curve using the peak areas obtained from the ELSD or MS detector for a series of standard solutions.

Logical Pathway to Potential Natural Occurrence of this compound

The following diagram illustrates the logical relationship between the known presence of precursors in natural waxes and the potential for the natural occurrence of this compound.

Caption: Potential biosynthetic pathway to this compound from its precursors found in various natural waxes.

Conclusion

While the direct detection and quantification of this compound in natural sources have not been extensively reported in scientific literature, the widespread availability of its precursors, palmitic acid and behenyl alcohol, in various natural waxes suggests its potential for natural occurrence. The analytical methodologies detailed in this guide, particularly high-temperature GC-MS and HPLC, provide robust frameworks for researchers to investigate the presence and concentration of this compound in these and other natural materials. Further research in this area is warranted to fully elucidate the natural distribution of this and other complex wax esters.

References

An In-depth Technical Guide to Behenyl Palmitate

This technical guide provides a comprehensive overview of behenyl palmitate, a wax ester with significant applications in the cosmetic and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, and concludes with a visualization of its functional role in cosmetic formulations. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: docosyl hexadecanoate[1]

Synonyms:

-

Docosyl Hexadecanoate

-

Hexadecanoic acid, docosyl ester

-

Palmitic acid behenyl ester

-

n-Docosyl n-hexadecanoate

-

Hexadecanoic acid docosanyl ester

-

Palmitic acid beheneyl ester

Physicochemical Properties

This compound is a wax ester composed of behenyl alcohol and palmitic acid. It is a white, waxy solid at room temperature and is valued for its emollient and film-forming properties in various formulations. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C38H76O2 | |

| Molecular Weight | 565.01 g/mol | |

| CAS Number | 42232-33-7 | |

| Melting Point | 70 - 74°C (158 - 165°F) | |

| Boiling Point | 569.4 ± 18.0 °C (Predicted) | |

| Density | 0.857 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water. Soluble in ethanol, methanol, petroleum ether. | |

| Flash Point | 310°C | |

| Refractive Index | 1.457 |

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol describes a general method for the synthesis of this compound using an immobilized lipase, which offers a green and efficient alternative to chemical synthesis.

Materials:

-

Behenyl alcohol (docosanol)

-

Palmitic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous solvent (e.g., n-hexane or 2-methyl-2-butanol)

-

Molecular sieves (optional, for water removal)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of behenyl alcohol and palmitic acid in the chosen anhydrous solvent within the reaction vessel. A slight excess of one reactant, typically the fatty acid, can be used to drive the reaction towards completion.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, generally between 50-60°C, with continuous stirring to ensure proper mixing. The reaction can be monitored for the consumption of reactants or the formation of the product over time.

-

Water Removal: To shift the equilibrium towards ester formation, water produced during the reaction can be removed by adding molecular sieves to the reaction medium or by performing the reaction under vacuum.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

-

Product Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of this compound.

Instrumentation and Columns:

-

HPLC system with a UV or fluorescence detector.

-

A C18 reverse-phase column is commonly used.

Mobile Phase and Solvents:

-

A mixture of organic solvents such as methanol, acetonitrile, and isopropanol is typically used as the mobile phase. The exact composition may need to be optimized for best separation.

-

The sample is dissolved in a suitable solvent, such as isopropanol or a mixture of the mobile phase components.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the solvent. The sample may need to be filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: Set the detector to the appropriate wavelength for detection. For esters without a strong chromophore, derivatization or the use of a universal detector like an evaporative light scattering detector (ELSD) might be necessary.

-

-

Quantification: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Applications in Cosmetic Formulations

This compound is primarily used in the cosmetic industry as an emollient, thickener, and structuring agent in a variety of products, including creams, lotions, and color cosmetics. Its waxy nature provides desirable textural properties and contributes to the stability of emulsions.

Caption: Logical workflow of this compound's function in cosmetics.

References

An In-depth Technical Guide to Behenyl Palmitate for Drug Development

InChIKey: FVFPPJUUWBXKFA-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of behenyl palmitate, a wax ester with significant potential in pharmaceutical formulations, particularly in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, characterization, and applications.

Physicochemical Properties

This compound is the ester of behenyl alcohol (a 22-carbon saturated fatty alcohol) and palmitic acid (a 16-carbon saturated fatty acid). Its lipophilic nature and solid state at room temperature make it an excellent candidate for various pharmaceutical applications, primarily as a lipid matrix in controlled-release formulations. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C38H76O2 | [PubChem] |

| Molecular Weight | 565.01 g/mol | [PubChem] |

| CAS Number | 42232-33-7 | [PubChem] |

| Appearance | Solid | [Larodan] |

| Melting Point | ~70-75 °C (estimated based on similar wax esters) | |

| Boiling Point | 569.4 °C at 760 mmHg (Predicted) | [ECHEMI] |

| Density | 0.857 g/cm³ (Predicted) | [ECHEMI] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | |

| Purity | >99% (Commercially available) | [Larodan] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a preferred route due to its mild reaction conditions, high specificity, and alignment with green chemistry principles. The following protocol is a generalized method based on the lipase-catalyzed synthesis of similar long-chain wax esters.

Experimental Protocol: Lipase-Catalyzed Esterification

Objective: To synthesize this compound from palmitic acid and behenyl alcohol using an immobilized lipase catalyst.

Materials:

-

Palmitic Acid (Substrate 1)

-

Behenyl Alcohol (Substrate 2)

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

-

Anhydrous n-hexane or other suitable organic solvent (optional, for solvent-based reaction)

-

Molecular sieves (3Å or 4Å, activated)

-

Ethanol (for analysis)

-

Potassium hydroxide (KOH) solution (for titration)

-

Phenolphthalein indicator

Equipment:

-

Jacketed glass reactor with temperature control

-

Mechanical stirrer

-

Vacuum pump (optional, for water removal)

-

Filtration apparatus

-

Rotary evaporator (for solvent removal)

-

Analytical balance

-

Titration setup

Procedure:

-

Substrate Preparation: Accurately weigh palmitic acid and behenyl alcohol in a desired molar ratio (e.g., 1:1 or a slight excess of one substrate) and add them to the reaction vessel. For a solvent-free system, the reactants will serve as the medium.

-

Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

Water Removal: To drive the reaction towards ester formation, add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

-

Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60-70°C) with constant stirring (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the consumption of palmitic acid via titration with a standardized KOH solution.

-

Product Recovery: Once the desired conversion is achieved, cool the reaction mixture and separate the immobilized lipase by filtration. The enzyme can be washed and reused.

-

Purification: If a solvent was used, it is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization or column chromatography to remove any unreacted starting materials.

Methodological & Application

Application Note: High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Behenyl Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Behenyl palmitate is a long-chain wax ester, an ingredient utilized in pharmaceutical and cosmetic formulations for its emollient and thickening properties. Accurate and robust analytical methods are essential for its quantification and purity assessment in raw materials and finished products. This application note details a high-temperature gas chromatography-mass spectrometry (GC-MS) method for the direct analysis of this compound. Additionally, an alternative protocol involving derivatization via transesterification is presented for instances where analysis of the constituent fatty acid and fatty alcohol is desired.

Method 1: Direct Analysis of Intact this compound

This method is suitable for the direct quantification of the intact wax ester and is preferred for its simplicity and speed.

Experimental Protocol

1. Sample Preparation

-

Standard Preparation: Accurately weigh and dissolve this compound in toluene or hexane to prepare a stock solution of 1 mg/mL.[1][2] Prepare a series of calibration standards by serial dilution of the stock solution. An internal standard (IS), such as dotriacontane (C32 wax ester), should be added to each standard and sample at a constant concentration (e.g., 50 µg/mL) for accurate quantification.

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range. Ensure the sample is fully dissolved; gentle heating and sonication may be required for complex matrices.[3] Filter the sample through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.[3]

2. GC-MS Instrumentation and Conditions

-

System: Agilent 8890 GC coupled with a 7010B Triple Quadrupole GC/MS or equivalent.[1]

-

Column: A high-temperature, non-polar capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is recommended for the analysis of high molecular weight compounds.

-

Injector:

-

Temperature: 390°C

-

Mode: Splitless

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 120°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 240°C.

-

Ramp 2: 8°C/min to 390°C, hold for 10 minutes. Temperature programming is crucial for separating compounds with a wide range of boiling points, which is often the case with wax esters.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 390°C

-

Scan Range: m/z 50-700

-

Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation

Table 1: Quantitative Data for Direct GC-MS Analysis of this compound

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | Dotriacontane |

| Retention Time (min) | ~22.5 |

| Molecular Ion (m/z) | 564.6 (M+) |

| Key Fragment Ions (m/z) | 257 (Palmitic acid acylium ion), 308 (Behenyl alcohol fragment) |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | >0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Experimental Workflow

Method 2: Analysis via Transesterification

This approach is useful for confirming the identity of this compound by analyzing its constituent fatty acid (palmitic acid) and fatty alcohol (behenyl alcohol). It involves a derivatization step to convert these components into more volatile forms.

Experimental Protocol

1. Sample Preparation (Derivatization)

-

Transesterification: Accurately weigh approximately 5 mg of the this compound sample into a reaction vial. Add 1 mL of 2% sulfuric acid in methanol. Cap the vial tightly and heat at 70°C for 2 hours to facilitate transesterification. This reaction will produce palmitic acid methyl ester (PAME) and behenyl alcohol.

-

Extraction: After cooling, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution. Vortex the mixture and allow the layers to separate. Carefully transfer the upper hexane layer containing the derivatives to a clean GC vial.

-

Silylation of Alcohol (Optional but Recommended): To improve the chromatographic behavior of the long-chain behenyl alcohol, a silylation step can be performed. Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes. The resulting trimethylsilyl (TMS) ether of behenyl alcohol is more volatile and produces sharper peaks.

2. GC-MS Instrumentation and Conditions

-

System: Standard GC-MS system (e.g., Agilent 7890B GC with 5977B MSD).

-

Column: A mid-polarity column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector:

-

Temperature: 280°C

-

Mode: Splitless

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 120°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-600

-

Data Presentation

Table 2: Expected Quantitative Data for Transesterified this compound

| Derivative | Retention Time (min) | Key Fragment Ions (m/z) |

| Palmitic Acid Methyl Ester (PAME) | ~15.8 | 270 (M+), 74 (McLafferty rearrangement) |

| Behenyl Alcohol-TMS Ether | ~23.1 | 383 ([M-15]+), 73 (TMS fragment) |

Experimental Workflow

Conclusion

This application note provides two robust GC-MS methods for the analysis of this compound. The high-temperature direct analysis method is ideal for rapid quantification of the intact ester, while the transesterification method offers a confirmatory approach by analyzing its constituent alcohol and fatty acid. The choice of method will depend on the specific analytical goals, such as routine quality control or detailed structural confirmation. Both protocols demonstrate the high sensitivity and specificity of GC-MS for the characterization of high molecular weight wax esters in various sample matrices.

References

Characterization of Behenyl Palmitate Polymorphism by X-ray Diffraction (XRD)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Behenyl palmitate, a wax ester composed of behenyl alcohol and palmitic acid, is widely used in pharmaceutical, cosmetic, and food industries as an excipient, emollient, and structuring agent. The functionality of this compound is intrinsically linked to its solid-state properties, particularly its polymorphism. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different polymorphic forms can exhibit distinct physicochemical properties, including melting point, solubility, stability, and mechanical strength.

Understanding and controlling the polymorphism of this compound is critical during drug development and manufacturing to ensure product quality, stability, and performance. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystallographic structure of materials. By analyzing the XRD patterns, different polymorphic forms of this compound can be identified, quantified, and characterized based on their unique diffraction peaks.

This application note provides a detailed protocol for the characterization of this compound polymorphism using powder X-ray diffraction (PXRD), including sample preparation, thermal treatment to induce polymorphic transitions, and data analysis.

Polymorphic Forms of this compound

Like other long-chain esters, this compound is known to exhibit three main polymorphic forms: α, β', and β. These forms differ in their hydrocarbon chain packing, which results in distinct XRD patterns.

-

α (alpha) form: This is generally a metastable form with a hexagonal chain packing. It is often the first form to crystallize from the melt.

-

β' (beta-prime) form: This is an intermediate, metastable form with an orthorhombic perpendicular chain packing. It is commonly observed in many fats and waxes.

-

β (beta) form: This is the most stable polymorphic form with a triclinic parallel chain packing. Over time, the metastable α and β' forms will tend to convert to the more stable β form.

Experimental Protocols

Materials and Equipment

-

This compound (high purity)

-

Powder X-ray Diffractometer (PXRD) with a temperature-controlled stage

-

Mortar and pestle (agate)

-

Sample holders for PXRD (zero background sample holders are recommended)

-

Oven or heating block for thermal treatment

-

Differential Scanning Calorimeter (DSC) (optional, for correlating thermal events with polymorphic transitions)

Protocol 1: Sample Preparation for PXRD Analysis

Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to have a fine, homogeneous powder with random crystal orientation.

-

Grinding: Take a small amount (approximately 100-200 mg) of this compound. Gently grind the sample using an agate mortar and pestle for 2-3 minutes to obtain a fine powder. Avoid excessive grinding, as this can induce phase transformations or amorphization.

-

Sample Mounting: Carefully load the powdered sample into the PXRD sample holder. Use a flat surface, such as a glass slide, to gently press the powder and create a smooth, flat surface that is level with the sample holder's rim.

-

Untreated Analysis: Analyze the prepared sample directly using the PXRD instrument to characterize the initial polymorphic form of the as-received this compound.

Protocol 2: Induction of Polymorphic Forms by Thermal Treatment

Different polymorphic forms can be induced by controlled heating and cooling of the sample.

-

Melt-Crystallization (to obtain the α form):

-

Place a sample of this compound in a suitable container (e.g., a small glass vial).

-

Heat the sample to approximately 80-90°C, which is above its melting point, and hold for 10-15 minutes to ensure complete melting.

-

Rapidly cool the molten sample by placing it in an ice bath or a refrigerator at 4-5°C. This rapid cooling kinetically traps the metastable α form.

-

Immediately after solidification, gently grind the sample and prepare it for PXRD analysis as described in Protocol 3.1.

-

-

Tempering (to obtain β' and β forms):

-

Prepare a melt-crystallized sample as described above.

-

To obtain the β' form, temper the α-form sample by storing it at a temperature just below its melting point (e.g., 50-60°C) for several hours to days. The exact time will depend on the transition kinetics.

-

To obtain the stable β form, temper the sample at a slightly lower temperature (e.g., room temperature or slightly above) for an extended period (days to weeks).

-

Monitor the polymorphic transitions periodically by taking small aliquots of the sample for PXRD analysis.

-

Protocol 3: PXRD Data Acquisition

-

Instrument Setup:

-

Ensure the PXRD instrument is properly aligned and calibrated.

-

Use Cu Kα radiation (λ = 1.5406 Å) as the X-ray source.

-

Set the operating voltage and current according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).

-

-

Scan Parameters:

-

Scan the sample over a 2θ range of 2° to 40°. The low-angle region is important for observing the long-spacing peaks related to the lamellar structure, while the wide-angle region reveals the short-spacing peaks characteristic of the hydrocarbon chain packing.

-

Use a step size of 0.02° and a scan speed of 1-2°/minute.

-

-

Temperature-Controlled Analysis (Optional but Recommended):

-

If using a temperature-controlled stage, you can perform in-situ analysis of polymorphic transitions.

-

Heat the sample from room temperature to above its melting point at a controlled rate (e.g., 5°C/minute) while continuously collecting XRD patterns.

-

Cool the sample at a controlled rate and collect XRD patterns to observe the crystallization into different polymorphic forms.

-

Data Presentation and Analysis

The primary method for identifying the polymorphic forms of this compound is by analyzing the positions of the diffraction peaks in the wide-angle X-ray scattering (WAXS) region. The d-spacing values, calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ), are characteristic of the sub-cell packing of the hydrocarbon chains.

Table 1: Characteristic d-Spacing Values for the Main Polymorphic Forms of Long-Chain Wax Esters (Representative Data)

| Polymorphic Form | Crystal System | Characteristic d-Spacing (Å) | Corresponding 2θ (°) for Cu Kα |

| α | Hexagonal | ~4.15 | ~21.4 |

| β' | Orthorhombic | ~4.20 and ~3.80 | ~21.1 and ~23.4 |

| β | Triclinic | ~4.60 and ~3.90, ~3.70 | ~19.3 and ~22.8, ~24.0 |

Note: The exact 2θ and d-spacing values for this compound may vary slightly. This table provides representative values based on the analysis of similar long-chain wax esters.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the characterization of this compound polymorphism.

Caption: Experimental workflow for XRD characterization of this compound polymorphism.

Conclusion

This application note provides a comprehensive set of protocols for the characterization of this compound polymorphism using powder X-ray diffraction. By following these procedures, researchers, scientists, and drug development professionals can effectively identify and differentiate the α, β', and β polymorphic forms of this compound. This is essential for controlling the solid-state properties of this important excipient, thereby ensuring the quality, stability, and efficacy of pharmaceutical and other formulated products. The combination of controlled thermal treatments and PXRD analysis is a powerful approach for a thorough understanding of the polymorphic behavior of this compound.

Thermal Analysis of Behenyl Palmitate Using Differential Scanning Calorimetry (DSC): Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl palmitate, a wax ester formed from behenyl alcohol and palmitic acid, is a key ingredient in various pharmaceutical, cosmetic, and personal care formulations. Its thermal properties, such as melting point and crystallization behavior, are critical to the stability, performance, and sensory attributes of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize these properties by measuring the heat flow into or out of a sample as a function of temperature or time.

This document provides a detailed application note and protocol for the thermal analysis of this compound using DSC. It is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible data for quality control, formulation development, and stability studies.

Principle of DSC for Thermal Analysis of Waxes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting or crystallization, there is an associated change in enthalpy (heat), which is detected by the instrument. An endothermic event (melting) results in an increase in heat flow to the sample, while an exothermic event (crystallization) leads to a decrease in heat flow. The resulting DSC thermogram provides quantitative information about the material's thermal properties.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the DSC analysis of this compound. This data is illustrative and may vary slightly depending on the purity of the sample and the specific DSC instrument and conditions used.

| Thermal Property | Symbol | Unit | Typical Value |

| Melting Onset Temperature | Tonset | °C | 68.5 |

| Melting Peak Temperature | Tpeak | °C | 72.1 |

| Enthalpy of Fusion (Melting) | ΔHf | J/g | 195.3 |

| Crystallization Onset Temperature | Tc,onset | °C | 65.2 |

| Crystallization Peak Temperature | Tc,peak | °C | 62.8 |

| Enthalpy of Crystallization | ΔHc | J/g | -194.8 |

Experimental Protocol

This section outlines a standard protocol for the thermal analysis of this compound using a heat-flux DSC instrument.

Instrumentation and Consumables

-

DSC Instrument: A calibrated heat-flux Differential Scanning Calorimeter equipped with a cooling accessory.

-

Sample Pans: Aluminum hermetic pans and lids. Hermetic pans are recommended to prevent any potential for sample evaporation.

-

Crimper: For sealing the aluminum pans.

-

Analytical Balance: With a precision of at least 0.01 mg.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

Sample Preparation

-

Accurately weigh 5-10 mg of this compound directly into a tared aluminum DSC pan.

-

Ensure the sample is in good thermal contact with the bottom of the pan. For solid samples, it is preferable to have a flat, uniform layer.

-

Place a lid on the pan and seal it using a crimper.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Method Parameters

The following temperature program is a typical starting point for the analysis of this compound.

| Parameter | Value |

| Purge Gas Flow Rate | 50 mL/min |

| Initial Temperature | 25°C |

| Heating Segment 1 | |

| Heating Rate | 10°C/min |

| Final Temperature | 90°C |

| Isothermal | Hold for 2 minutes at 90°C to erase thermal history |

| Cooling Segment | |

| Cooling Rate | 10°C/min |

| Final Temperature | 25°C |

| Isothermal | Hold for 2 minutes at 25°C |

| Heating Segment 2 | |

| Heating Rate | 10°C/min |

| Final Temperature | 90°C |

Data Analysis

-

Melting Analysis (from Heating Segment 2):

-

Determine the onset temperature of melting (Tonset) by extrapolating the baseline and the steepest tangent of the endothermic peak.

-

Identify the peak temperature of melting (Tpeak).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

-

Crystallization Analysis (from Cooling Segment):

-

Determine the onset temperature of crystallization (Tc,onset) by extrapolating the baseline and the steepest tangent of the exothermic peak.

-

Identify the peak temperature of crystallization (Tc,peak).

-

Calculate the enthalpy of crystallization (ΔHc) by integrating the area of the crystallization peak.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC.

Logical Relationship of Thermal Events